3-Aminoisoxazole-4-carbonitrile
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Overview
Description
3-Aminoisoxazole-4-carbonitrile is an important organic compound in synthetic chemistry. It is a 3-substituted isoxazole derivative and a structural isomer of 5-aminoisoxazole .
Molecular Structure Analysis
The molecular formula of 3-Aminoisoxazole-4-carbonitrile is C4H3N3O . Its average mass is 109.086 Da and its monoisotopic mass is 109.027611 Da .
Chemical Reactions Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Physical And Chemical Properties Analysis
3-Aminoisoxazole-4-carbonitrile is a solid substance with a yellow appearance . It has a melting point/range of 140 °C / 284 °F . No information is available about its odor, odor threshold, pH, boiling point/range, and flash point .
Scientific Research Applications
Prebiotic Chemistry and the Origin of Life
3-Aminoisoxazole-4-carbonitrile: has been identified as a prebiotic precursor of ribonucleotides, which are the building blocks of RNA . This compound could have played a crucial role in the chemical processes that led to the formation of the first biomolecules on Earth. Its detection in the interstellar medium supports the hypothesis of exogenous delivery of life’s precursors from space to Earth.
Astrochemistry
The accurate computational characterization and analysis of the rotational spectrum of 3-Aminoisoxazole-4-carbonitrile provide astronomers with essential data for the interstellar search of this molecule . This research aids in understanding the molecular complexity of space and the potential for life-supporting chemistry beyond Earth.
Antimicrobial Applications
Novel functionalized isoxazole derivatives, synthesized through green multicomponent reactions involving 3-Aminoisoxazole-4-carbonitrile , have shown broad-spectrum antimicrobial activities . These compounds can inhibit the growth of various bacterial and fungal pathogens, making them suitable candidates for developing new prodrugs and drugs.
Antioxidant Properties
Some derivatives of 3-Aminoisoxazole-4-carbonitrile have demonstrated significant antioxidant activities . These properties are valuable in the development of treatments for oxidative stress-related diseases and could lead to the synthesis of new therapeutic agents.
Medicinal Chemistry
Isoxazole derivatives, including those derived from 3-Aminoisoxazole-4-carbonitrile , are known for their wide range of biological activities. They are used in medicine as antifungal drugs, and some also possess anti-inflammatory, antiplatelet, anti-HIV, anti-Alzheimer, and analgesic properties .
Synthesis of Pyrazole Derivatives
3-Aminoisoxazole-4-carbonitrile: is used in the synthesis of pyrazole derivatives, which are important in pharmaceutical research . These derivatives have potential applications in the development of drugs with various therapeutic effects.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Mechanism of Action
Target of Action
Aminoisoxazole derivatives, in general, are known to interact with a wide range of biological targets and exhibit diverse biological effects .
Mode of Action
It’s known that aminoisoxazoles can exist in solutions as two tautomeric forms, and the ratio of these forms depends on the selected solvent . This property might influence the compound’s interaction with its targets.
properties
IUPAC Name |
3-amino-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-1-3-2-8-7-4(3)6/h2H,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFYBZNMQYBIIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383952 |
Source
|
Record name | 3-aminoisoxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoisoxazole-4-carbonitrile | |
CAS RN |
258518-65-9 |
Source
|
Record name | 3-aminoisoxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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